molecular formula C25H20NO3P B14295906 Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate CAS No. 115601-16-6

Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate

Cat. No.: B14295906
CAS No.: 115601-16-6
M. Wt: 413.4 g/mol
InChI Key: VHLZUYGRHNYCCT-UHFFFAOYSA-N
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Description

Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenyl ring and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate typically involves the reaction of aniline derivatives with triphenyl phosphite. A catalytic amount of salicylic acid can promote this reaction at room temperature (20°C) within 1-2 hours . The reaction proceeds via a radical-radical coupling mechanism, which tolerates a wide range of functional groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using the same reaction conditions mentioned above. The use of inexpensive catalysts and mild reaction conditions makes this process potentially viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Substituted phosphonates.

Scientific Research Applications

Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also participate in nucleophilic aromatic substitution reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

  • Diphenyl phosphonate
  • Phenylphosphonic acid
  • Triphenyl phosphite

Comparison: Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate is unique due to the presence of the phenylimino group, which enhances its reactivity and potential applications. Compared to diphenyl phosphonate and phenylphosphonic acid, this compound exhibits different chemical behavior, particularly in nucleophilic substitution reactions. Triphenyl phosphite, on the other hand, is primarily used as a reagent in the synthesis of phosphonates .

Properties

CAS No.

115601-16-6

Molecular Formula

C25H20NO3P

Molecular Weight

413.4 g/mol

IUPAC Name

1-diphenoxyphosphoryl-N,1-diphenylmethanimine

InChI

InChI=1S/C25H20NO3P/c27-30(28-23-17-9-3-10-18-23,29-24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26-22-15-7-2-8-16-22/h1-20H

InChI Key

VHLZUYGRHNYCCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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